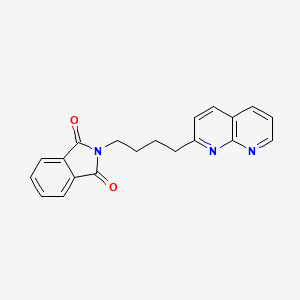
2-(4-(1,8-Naphthyridin-2-yl)butyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(1,8-Naphthyridin-2-yl)butyl)isoindoline-1,3-dione is a heterocyclic compound that combines the structural features of isoindoline-1,3-dione and 1,8-naphthyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1,8-Naphthyridin-2-yl)butyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach involves the reaction of 1,8-naphthyridine with a suitable butyl derivative, followed by cyclization to form the isoindoline-1,3-dione scaffold .
For example, the reaction of 1,8-naphthyridine with 4-bromobutylamine in the presence of a base such as potassium carbonate, followed by cyclization with phthalic anhydride, can yield the desired compound . The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis . Additionally, the use of environmentally friendly solvents and catalysts can be explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(1,8-Naphthyridin-2-yl)butyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines . Substitution reactions can introduce various alkyl or acyl groups, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
2-(4-(1,8-Naphthyridin-2-yl)butyl)isoindoline-1,3-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(4-(1,8-Naphthyridin-2-yl)butyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
1,8-Naphthyridine: Shares the naphthyridine core but lacks the isoindoline-1,3-dione moiety.
Isoindoline-1,3-dione: Contains the isoindoline-1,3-dione scaffold but lacks the naphthyridine moiety.
Uniqueness
2-(4-(1,8-Naphthyridin-2-yl)butyl)isoindoline-1,3-dione is unique due to the combination of the isoindoline-1,3-dione and 1,8-naphthyridine structures, which imparts distinct chemical and biological properties . This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C20H17N3O2 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
2-[4-(1,8-naphthyridin-2-yl)butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H17N3O2/c24-19-16-8-1-2-9-17(16)20(25)23(19)13-4-3-7-15-11-10-14-6-5-12-21-18(14)22-15/h1-2,5-6,8-12H,3-4,7,13H2 |
Clave InChI |
JAKVRXUPEIPQNI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC3=NC4=C(C=CC=N4)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15221178.png)
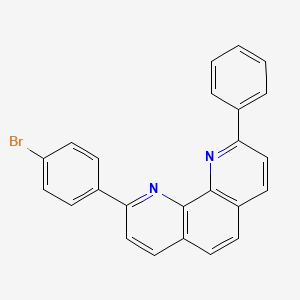
![(2R,6S,13AS,14aR,16aS,Z)-N-(cyclopropylsulfonyl)-2-((2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-6-methyl-5,16-dioxo-1,2,3,5,6,8,9,10,11,13a,14,15,16,16a-tetradecahydro-14aH-cyclopropa[h]pyrrolo[1,2-d][1]oxa[4,7]diazacyclopentadecine-](/img/structure/B15221192.png)
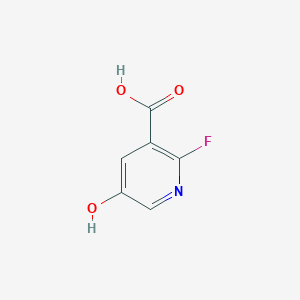
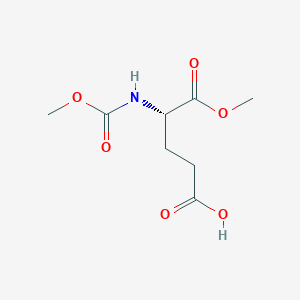
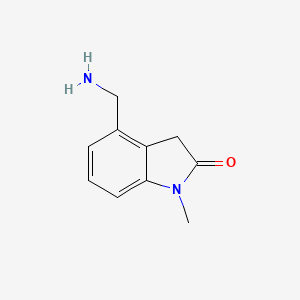
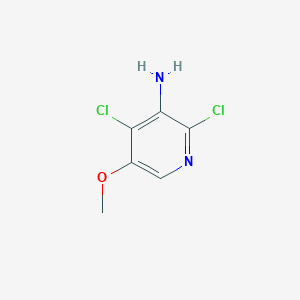
![2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B15221221.png)
![1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride](/img/structure/B15221224.png)


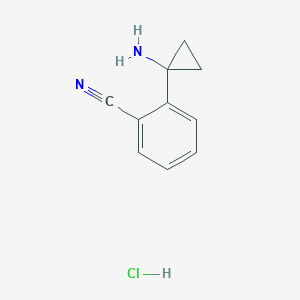
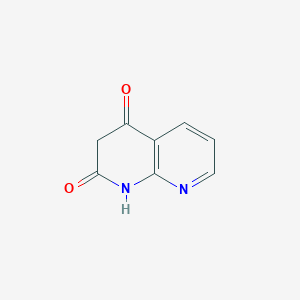
![(1R,5R)-tert-Butyl 10-morpholino-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B15221248.png)
